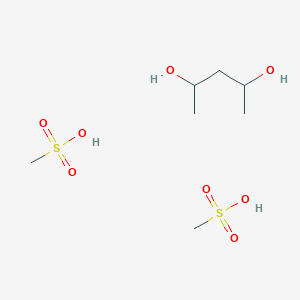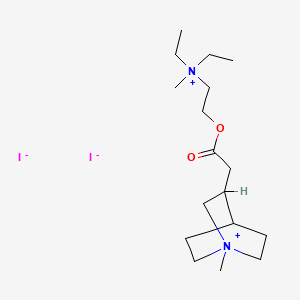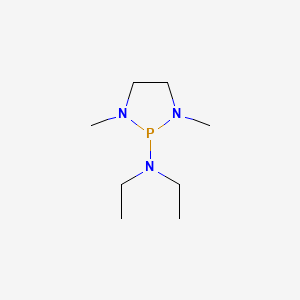
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromoethyl group attached to the tetrahydroisoquinoline core, and it is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.
Hydrobromide Formation: The final step involves the conversion of the bromoethyl derivative to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .
類似化合物との比較
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)-1,2,3,4-tetrahydroisoquinoline: Contains an iodoethyl group, which is even more reactive than the bromoethyl group due to the larger size and better leaving group ability of iodine.
1-(2-Fluoroethyl)-1,2,3,4-tetrahydroisoquinoline: The fluoroethyl group is less reactive compared to the bromoethyl group, making it less suitable for certain types of reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
特性
CAS番号 |
63006-89-3 |
|---|---|
分子式 |
C11H15Br2N |
分子量 |
321.05 g/mol |
IUPAC名 |
1-(2-bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C11H14BrN.BrH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-8H2;1H |
InChIキー |
MTPITOOIXAQGAA-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=CC=CC=C21)CCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)


![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)



